molecular formula C8H18Cl2N2 B13513320 Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Cat. No.: B13513320
M. Wt: 213.15 g/mol
InChI Key: WXLNSVWHCSMVCL-VOAUATQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .

Preparation Methods

The preparation of Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve multistep synthesis and the use of specific catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H/t6-,7+,8?;;

InChI Key

WXLNSVWHCSMVCL-VOAUATQSSA-N

Isomeric SMILES

CN1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl

Canonical SMILES

CN1CC2CCC(C1)C2N.Cl.Cl

Origin of Product

United States

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